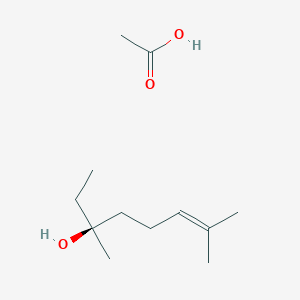

acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol

Description

Acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol is a compound that combines the properties of acetic acid and a terpene alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its use in vinegar. The compound (3S)-3,7-dimethyloct-6-en-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. This combination results in a compound with unique properties and applications in various fields.

Properties

CAS No. |

61476-73-1 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-5-10(4,11)8-6-7-9(2)3;1-2(3)4/h7,11H,5-6,8H2,1-4H3;1H3,(H,3,4)/t10-;/m0./s1 |

InChI Key |

UYFYNVHHHDUGAS-PPHPATTJSA-N |

Isomeric SMILES |

CC[C@@](C)(CCC=C(C)C)O.CC(=O)O |

Canonical SMILES |

CCC(C)(CCC=C(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid can be achieved through several methods, including the oxidation of acetaldehyde, the carbonylation of methanol, and the oxidation of ethanol . The Monsanto process, which involves the rhodium-iodine catalyzed carbonylation of methanol, is one of the most common industrial methods .

For (3S)-3,7-dimethyloct-6-en-3-ol, it can be synthesized through the hydrogenation of linalyl acetate or the hydration of myrcene . The reaction conditions typically involve the use of catalysts such as palladium on carbon or sulfuric acid.

Industrial Production Methods: Industrial production of acetic acid primarily relies on the carbonylation of methanol using the Monsanto process . This method is preferred due to its efficiency and cost-effectiveness. For (3S)-3,7-dimethyloct-6-en-3-ol, industrial production often involves the extraction from natural sources such as lavender and coriander, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions: Acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to carbon dioxide and water or reduced to ethanol. In substitution reactions, acetic acid can react with alcohols to form esters.

(3S)-3,7-dimethyloct-6-en-3-ol can undergo oxidation to form linalool oxide or reduction to form tetrahydrolinalool . It can also participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions: Common reagents for the oxidation of acetic acid include potassium permanganate and chromium trioxide . For reduction reactions, hydrogen gas and catalysts such as palladium on carbon are used. Substitution reactions often involve alcohols and acids under acidic conditions.

For (3S)-3,7-dimethyloct-6-en-3-ol, common reagents for oxidation include ozone and hydrogen peroxide . Reduction reactions typically use hydrogen gas and catalysts like palladium on carbon. Substitution reactions involve reagents such as acetic anhydride and sulfuric acid.

Major Products Formed: The major products formed from the oxidation of acetic acid are carbon dioxide and water . Reduction reactions yield ethanol, while substitution reactions produce esters such as ethyl acetate.

For (3S)-3,7-dimethyloct-6-en-3-ol, oxidation reactions produce linalool oxide, and reduction reactions yield tetrahydrolinalool . Substitution reactions can form esters like linalyl acetate.

Scientific Research Applications

Acetic acid is widely used in scientific research for its role as a solvent and reagent in chemical synthesis . It is also used in the production of various chemicals, including acetic anhydride, acetate esters, and vinyl acetate monomer . In biology and medicine, acetic acid is used as an antiseptic and in the production of pharmaceuticals .

(3S)-3,7-dimethyloct-6-en-3-ol has applications in the fragrance and flavor industry due to its pleasant scent . It is also used in the synthesis of other chemicals and as a potential therapeutic agent in medicine . Research has shown its potential in antimicrobial and anti-inflammatory applications .

Mechanism of Action

Acetic acid exerts its effects primarily through its acidic properties, which allow it to act as a proton donor in various chemical reactions . It can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent .

(3S)-3,7-dimethyloct-6-en-3-ol interacts with various molecular targets, including enzymes and receptors involved in inflammation and microbial activity . Its mechanism of action involves the modulation of signaling pathways and the inhibition of microbial growth .

Comparison with Similar Compounds

Acetic acid is similar to other carboxylic acids such as formic acid and propionic acid . its unique properties, such as its relatively low molecular weight and high acidity, make it particularly useful in various applications .

(3S)-3,7-dimethyloct-6-en-3-ol is similar to other terpene alcohols such as geraniol and citronellol . Its unique scent and chemical properties make it valuable in the fragrance and flavor industry . Compared to these similar compounds, (3S)-3,7-dimethyloct-6-en-3-ol has a distinct floral scent and a broader range of applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.